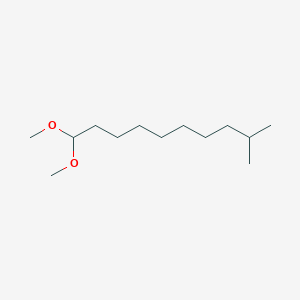

1,1-Dimethoxy-9-methyldecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90044-27-2 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1,1-dimethoxy-9-methyldecane |

InChI |

InChI=1S/C13H28O2/c1-12(2)10-8-6-5-7-9-11-13(14-3)15-4/h12-13H,5-11H2,1-4H3 |

InChI Key |

YRRYPTIBIRYWCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCC(OC)OC |

Origin of Product |

United States |

Structural Classification and Systematic Nomenclature Within Organic Chemistry

1,1-Dimethoxy-9-methyldecane belongs to the class of organic compounds known as acetals. hmdb.ca Acetals are characterized by the presence of two ether groups attached to the same carbon atom, which can be represented by the general structure R₂C(OR')₂ (where R' is not a hydrogen atom). hmdb.ca In the case of this compound, the two methoxy (B1213986) groups (-OCH₃) are bonded to the first carbon of a ten-carbon chain (decane) that is substituted with a methyl group at the ninth position.

The systematic IUPAC name for this compound is This compound . This name is derived following the established rules of chemical nomenclature. The "decane" suffix indicates a ten-carbon alkane backbone. The "1,1-dimethoxy" prefix specifies that two methoxy groups are attached to carbon-1 of this chain. Finally, "9-methyl" indicates a methyl group substituent on the ninth carbon atom.

Research Significance and Contextual Relevance of 1,1 Dimethoxy 9 Methyldecane

Elucidation of Synthetic Routes for this compound

Reagent-Based Synthesis Methodologies

The most common and direct method for the synthesis of this compound is the acetalization of 9-methyldecanal. This reaction typically employs a significant excess of methanol (B129727), which acts as both a reagent and the solvent, and an acid catalyst to facilitate the reaction.

A variety of acid catalysts can be employed for this transformation. These can be broadly categorized as:

Brønsted acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA) are effective catalysts.

Lewis acids: Electron-accepting species like boron trifluoride etherate (BF₃·OEt₂) can also promote the reaction.

Solid acid catalysts: Heterogeneous catalysts, including acidic resins like Amberlyst-15 or zeolites, offer the advantage of easier separation from the reaction mixture.

The general reaction scheme is as follows:

9-Methyldecanal + 2 CH₃OH ⇌ this compound + H₂O

To drive the equilibrium towards the product side, the removal of water is a critical parameter. This can be achieved through azeotropic distillation or the use of a dehydrating agent.

Optimized Reaction Conditions and Parameters

The efficiency of the synthesis of this compound is highly dependent on the careful control of several reaction parameters. The table below outlines key conditions and their typical ranges for achieving optimal yields.

| Parameter | Typical Range/Value | Purpose |

| Catalyst Loading | 0.1 - 5 mol% | To ensure a sufficient rate of reaction without promoting side reactions. |

| Temperature | Room temperature to the boiling point of methanol | To balance reaction kinetics with the stability of the reactants and products. |

| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the substrate and the efficiency of the catalyst. |

| Methanol | Used as solvent (large excess) | To act as a reactant and drive the equilibrium towards product formation. |

| Water Removal | Azeotropic distillation or use of desiccants | To shift the reaction equilibrium to favor the formation of the acetal. |

Monitoring the reaction progress is typically accomplished using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde.

Precursor Compounds and Starting Materials in Synthetic Strategies

The primary and essential precursor for the synthesis of this compound is 9-methyldecanal . The availability and purity of this aldehyde are paramount for a successful synthesis.

9-Methyldecanal itself can be synthesized through various established organic chemistry methods, including:

Oxidation of the corresponding primary alcohol, 9-methyldecan-1-ol. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Reduction of a derivative of 9-methyldecanoic acid. For example, the reduction of an ester or an acid chloride using reagents like diisobutylaluminium hydride (DIBAL-H).

Hydroformylation of 1-nonene (B85954) followed by isomerization and subsequent reactions.

The other key starting material is methanol , which should be of high purity and anhydrous to maximize the yield of the desired acetal.

Derivatization and Functionalization Strategies Involving this compound

The this compound molecule contains an acetal functional group, which is generally stable under neutral or basic conditions but is sensitive to acidic conditions. This reactivity profile dictates the strategies for its derivatization and functionalization.

Mechanisms of Substituted Derivative Formation

The primary mechanism for the formation of substituted derivatives from this compound involves the hydrolysis of the acetal group under acidic conditions to regenerate the parent aldehyde, 9-methyldecanal.

The mechanism proceeds as follows:

Protonation: One of the methoxy (B1213986) groups is protonated by an acid catalyst.

Elimination of Methanol: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation and Tautomerization: A final deprotonation step followed by the loss of a second molecule of methanol yields the aldehyde.

Once the aldehyde is regenerated, it can undergo a wide range of subsequent reactions to form various derivatives. For instance, it can be subjected to:

Oxidation to form 9-methyldecanoic acid.

Reduction to form 9-methyldecan-1-ol.

Reductive amination to form various amines.

Wittig reaction or related olefination reactions to form alkenes.

Aldol condensation with other carbonyl compounds.

Regioselective and Stereoselective Transformations

The concept of regioselectivity and stereoselectivity in the context of this compound primarily applies to the reactions of the regenerated 9-methyldecanal, as the acetal group itself does not possess multiple reactive sites that would lead to regioisomeric products upon direct reaction.

However, the chiral center at the 9-position of the decane (B31447) chain introduces the possibility of stereoselectivity in subsequent reactions. If the starting 9-methyldecanal is enantiomerically pure, transformations at the aldehyde functionality can potentially be controlled to yield specific stereoisomers.

For example, in a nucleophilic addition to the regenerated 9-methyldecanal, the approach of the nucleophile can be influenced by the existing stereocenter, potentially leading to diastereomeric products. The use of chiral reagents or catalysts can enhance the stereoselectivity of such transformations, a principle of significant importance in asymmetric synthesis. The stereochemical outcome will be dictated by the principles of Cram's rule or the Felkin-Anh model, which predict the favored direction of nucleophilic attack on a chiral aldehyde.

Reaction Kinetics and Mechanistic Pathways of this compound

Investigation of Reaction Intermediates

The investigation of reaction intermediates in acetal chemistry often involves techniques such as spectroscopy and trapping experiments. beilstein-journals.org For the synthesis of this compound from 9-methyldecanal, the key intermediates would be the protonated aldehyde, the hemiacetal, and the oxocarbenium ion. Characterizing these transient species provides insight into the reaction mechanism and kinetics. While direct studies on this specific compound are lacking, research on similar acetal systems helps in understanding the nature of these intermediates.

Catalytic Approaches in this compound Chemistry

The synthesis of acetals like this compound is typically catalyzed by acids. Both homogeneous and heterogeneous catalysts can be employed. Homogeneous catalysts include mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., p-toluenesulfonic acid). Heterogeneous catalysts, such as acidic resins or zeolites, offer the advantage of easier separation from the reaction mixture. For instance, the direct synthesis of a related compound, 1,1-dimethoxymethane (DMM), from methanol can be achieved using bifunctional catalysts that possess both redox and acid functionalities. rsc.orgresearchgate.net Iron-molybdenum (FeMo)-based catalysts have been shown to be effective in the partial oxidation of methanol to formaldehyde, which then reacts with excess methanol to form DMM. epa.gov This approach could potentially be adapted for the synthesis of more complex acetals.

Natural Occurrence and Biosynthetic Considerations Non Human and Non Clinical Focus

Isolation and Identification from Biological Sources

While 1,1-Dimethoxy-9-methyldecane has not been definitively isolated from a natural source to date, the identification of other long-chain and complex dimethoxy acetals in microbial and plant extracts suggests that its presence in nature is plausible. The study of analogous compounds provides insight into the potential biological reservoirs and the analytical methods required for their detection.

Fungi are prolific producers of a vast array of secondary metabolites, including volatile organic compounds (VOCs) that play crucial roles in their ecological interactions. nih.govresearchgate.netannualreviews.orgrutgers.edu Among the diverse chemical classes of fungal VOCs are alcohols, aldehydes, ketones, and esters. researchgate.net The detection of dimethoxy acetal (B89532) structures within fungal metabolic profiles, though not common, points to the enzymatic machinery capable of their formation.

A noteworthy example is the isolation of 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione from the marine-derived fungus Aspergillus versicolor. nih.govresearchgate.netrsc.org This compound, a novel anthraquinone, was identified through spectroscopic methods following fermentation of the fungus. researchgate.net Its discovery in a deep-sea sediment sample highlights the unique metabolic capabilities of fungi in extreme environments. researchgate.netrsc.org The isolation process typically involves extraction of the fungal culture with organic solvents, followed by chromatographic separation to purify individual metabolites. researchgate.net

While this compound is structurally more complex than this compound, its existence demonstrates that fungi possess the biosynthetic pathways to generate the dimethoxy acetal functional group.

The phytochemical analysis of various plant species has led to the identification of a wide range of secondary metabolites, some of which feature acetal structures. For instance, secologanin dimethyl acetal has been isolated from the leaves of Bougainvillea spectabilis. nih.gov The isolation and characterization of this iridoid glucoside involved chromatographic techniques and spectroscopic analyses, including NMR and mass spectrometry. nih.gov Another example is the isolation of cantleyoside-dimethyl-acetal from Pterocephalus perennis. researchgate.net

Although these compounds are not long-chain aliphatic acetals, their discovery in plant extracts indicates that the formation of dimethyl acetals is a biochemical possibility in the plant kingdom. It is conceivable that long-chain aldehydes, which are known plant constituents, could undergo similar enzymatic conversions to form compounds like this compound. rsisinternational.org

Furthermore, the marine sponge Aplysinella strongylata has yielded psammaplysin K dimethoxy acetal , a complex bromotyrosine derivative. nih.govmdpi.comnih.gov While the compound originates from a marine invertebrate, the ultimate biosynthetic source of many marine natural products can be symbiotic microorganisms, including fungi or bacteria. researchgate.net The isolation of this compound was achieved through extraction and high-performance liquid chromatography (HPLC), with its structure elucidated by mass spectrometry and NMR. nih.govresearchgate.net

Table 1: Examples of Naturally Occurring Dimethoxy Acetal Compounds

| Compound Name | Natural Source | Organism Type |

| 2-(dimethoxymethyl)-1-hydroxyanthracene-9,10-dione | Aspergillus versicolor | Fungus |

| Secologanin dimethyl acetal | Bougainvillea spectabilis | Plant |

| Cantleyoside-dimethyl-acetal | Pterocephalus perennis | Plant |

| Psammaplysin K dimethoxy acetal | Aplysinella strongylata | Marine Sponge |

Proposed Biosynthetic Routes for Analogous Dimethoxy Compounds

The biosynthesis of a long-chain acetal like this compound would likely originate from the well-established pathways for fatty acid or polyketide synthesis, followed by a series of enzymatic modifications to generate the final structure.

The fundamental precursors for this compound are long-chain fatty acids or polyketides. nih.govfrontiersin.orgfrontiersin.org The biosynthesis of these molecules typically starts with acetyl-CoA and involves sequential additions of two-carbon units from malonyl-CoA, catalyzed by fatty acid synthases (FAS) or polyketide synthases (PKS). frontiersin.orgfrontiersin.org For this compound, the branched methyl group at the 9-position suggests the incorporation of a methylmalonyl-CoA extender unit during the chain elongation process, a common feature in polyketide biosynthesis.

The resulting long-chain acyl-CoA or acyl-carrier protein (ACP) thioester would then be reduced to the corresponding aldehyde. This reduction can be catalyzed by an acyl-CoA reductase. The formation of the acetal functional group itself is proposed to occur through the reaction of this aldehyde with two molecules of methanol (B129727). In a biological context, this reaction would be catalyzed by an enzyme, likely an acetal synthase or a related transferase, utilizing S-adenosylmethionine (SAM) as the methyl donor for the methoxy (B1213986) groups, or by direct condensation with methanol if present in sufficient concentrations in the cellular environment.

The formation of acetal structures in natural products is an enzyme-mediated process. bioengineer.org Enzymes such as glycosyltransferases, for example, catalyze the formation of glycosidic bonds, which are essentially acetal linkages. nih.gov This occurs through the conversion of a hemiacetal to an acetal. nih.gov

In the proposed biosynthesis of this compound, a putative "acetal synthase" would catalyze the reaction between the 9-methyldecanal (B128117) intermediate and two activated methanol equivalents. This enzymatic control would ensure the efficiency and specificity of the reaction under physiological conditions. The discovery of enzymes that catalyze complex cyclizations to form acetal-containing natural products, such as the enzyme Abx₍₋₎F which forges an oxygen-bridged tricyclic acetal, demonstrates nature's capacity for such transformations. bioengineer.org

Ecological Role and Significance in Chemically Mediated Interactions

Given its likely volatility, this compound, if produced by microorganisms, would be classified as a microbial volatile organic compound (mVOC). nih.govnih.govresearchgate.net Fungal VOCs are known to mediate a wide range of ecological interactions. nih.govresearchgate.netannualreviews.orgrutgers.edu These interactions include communication between fungi, as well as with bacteria, plants, and insects. researchgate.netnih.govfrontiersin.orgmdpi.com

Fungal VOCs can act as signaling molecules, influencing the growth and development of neighboring organisms. frontiersin.org For example, some fungal volatiles are known to promote plant growth, while others can inhibit the growth of competing fungi or pathogenic bacteria. annualreviews.orgmdpi.com The specific ecological role of a long-chain acetal like this compound is currently unknown. However, based on the functions of other microbial volatiles, it could potentially be involved in:

Antimicrobial defense: The compound could inhibit the growth of competing microorganisms in the soil or on a host.

Signaling: It might act as a signaling molecule in fungus-plant interactions, potentially influencing plant defense mechanisms or growth.

Insect attraction or repulsion: Some fungal VOCs act as semiochemicals for insects, either attracting them for spore dispersal or repelling them to protect the fungal colony. nih.gov

The study of the "volatilome," or the complete set of volatile compounds produced by an organism, is a growing field that aims to understand the chemical language of microbial interactions. nih.gov Further research into the natural production of this compound could reveal its significance in these complex chemical dialogues.

Inter-species Chemical Signaling and Volatile Organic Compound Emissions

While This compound has not been specifically identified as a semiochemical, its structural components—a branched-chain aldehyde derivative—are characteristic of molecules used in chemical communication. Volatile organic compounds are crucial for intra- and inter-species signaling among a wide array of organisms, including bacteria, fungi, and insects. nih.govymerdigital.com These signals can mediate interactions such as defense, mate attraction, and social organization.

The potential precursor to This compound is 9-methyldecanal . Aldehydes with similar branched structures are known components of insect pheromones. orgsyn.org For instance, various methyl-branched aldehydes and their derivatives function as sex or aggregation pheromones in numerous beetle and bug species. ymerdigital.com The biosynthesis of such compounds in insects often involves the metabolism of branched-chain amino acids or the incorporation of propionate (B1217596) units into fatty acid synthesis pathways. orgsyn.orgnih.gov

In the microbial world, bacteria and fungi are prolific producers of diverse VOCs that can influence the growth and behavior of other organisms. ymerdigital.com Myxobacteria, for example, are known to produce a rich array of volatile compounds, including branched-chain alcohols and ketones such as (S)-9-methyldecan-3-ol and 9-methyldecan-3-one. These compounds share the same iso-undecane carbon skeleton as This compound , suggesting that the foundational branched chain is accessible in bacterial metabolism. The biosynthesis of these related compounds in Myxococcus xanthus has been shown to start from isovaleryl-SCoA, a derivative of the amino acid leucine.

Although no direct emission data exists for This compound , the table below summarizes the known occurrence of structurally related volatile compounds in various organisms, highlighting the biological plausibility of its formation.

| Compound Name | Organism(s) | Potential Role/Context |

| 9-Methyldecanal | Cystobacter fuscus (from ozonolysis of lipids) | Analytical artifact for lipid structure elucidation. |

| (S)-9-Methyldecan-3-ol | Myxococcus xanthus (bacterium) | Volatile emission; potential signaling molecule. |

| 9-Methyldecan-3-one | Myxococcus xanthus (bacterium) | Volatile emission; potential signaling molecule. |

| 1,1-Dimethoxy-2-methyl-propane | Trichoderma harzianum (fungus) | Fungal volatile organic compound. researchgate.netoup.com |

| Decanal dimethyl acetal | - | Flavoring agent; demonstrates natural possibility of acetal structure. nih.gov |

| Methyl-branched aldehydes | Various insects | Pheromones (sex, aggregation). ymerdigital.com |

This table is generated based on available research findings for structurally similar compounds, as direct data for this compound in these contexts is not available.

Environmental Presence and Distribution in Non-Anthropogenic Contexts

There are no specific reports detailing the presence or distribution of This compound in non-anthropogenic environmental samples such as soil, water, or air from natural ecosystems. The detection of volatile organic compounds in the environment is a complex field, and the absence of data could indicate that the compound is not produced naturally, is present at concentrations below current detection limits, or has not yet been a target of environmental monitoring studies.

The environmental fate of a molecule like This compound would be governed by its physical and chemical properties, such as its volatility and susceptibility to degradation. Acetals are known to be relatively stable under neutral or basic conditions but can undergo hydrolysis to the parent aldehyde and alcohol under acidic conditions. diva-portal.org This suggests that if formed in certain environments, its persistence could be pH-dependent.

The biosynthesis of acetals is a known process in microorganisms. diva-portal.orgmatec-conferences.org For example, acetal functionalities are common in carbohydrates and other natural products, often serving as protective groups. vaia.com Some bacteria possess enzyme systems, such as alcohol dehydrogenases, that can be involved in the metabolism of alcohols and acetals. matec-conferences.org The identification of a simple branched acetal, 1,1-dimethoxy-2-methyl-propane , from the fungus Trichoderma harzianum demonstrates that the enzymatic machinery for producing such structures exists in the microbial world. researchgate.netoup.com

The likely biosynthetic precursor, 9-methyldecanal , is a saturated fatty aldehyde. nih.gov Its formation could arise from the metabolism of branched-chain fatty acids, which are common in bacteria. The subsequent formation of the dimethyl acetal would require the presence of methanol and an acid catalyst or a specific enzyme, such as an acetal synthase. While methanol is a common microbial metabolite, the complete pathway to This compound in a natural, non-anthropogenic setting remains hypothetical.

Advanced Analytical Characterization and Detection of 1,1 Dimethoxy 9 Methyldecane

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental technique for the separation of individual components from a mixture. For volatile and semi-volatile compounds like 1,1-Dimethoxy-9-methyldecane, gas chromatography is the method of choice.

The successful separation of this compound by GC hinges on the careful development and optimization of several key parameters.

The selection of an appropriate stationary phase is critical for achieving optimal separation. For a non-polar compound like this compound, a non-polar or mid-polar stationary phase is generally preferred. The principle of "like dissolves like" governs the separation, where the analyte interacts with a stationary phase of similar polarity.

Commonly used stationary phases for the analysis of long-chain hydrocarbons and their derivatives include those based on polysiloxanes. A non-polar phase, such as one composed of 100% dimethylpolysiloxane, would be a suitable starting point. For potentially better resolution from other components in a complex matrix, a slightly more polar phase, such as a (5%-phenyl)-methylpolysiloxane, could be employed. The choice of capillary column dimensions, including length, internal diameter, and film thickness, also plays a crucial role. A longer column provides more theoretical plates and thus better resolving power, which is advantageous for separating isomers or closely related compounds.

Table 1: Recommended GC Capillary Columns for this compound Analysis

| Stationary Phase | Polarity | Common Trade Names | Typical Dimensions |

|---|---|---|---|

| 100% Dimethylpolysiloxane | Non-polar | DB-1, HP-1, Rtx-1 | 30 m x 0.25 mm ID, 0.25 µm film |

| (5%-Phenyl)-methylpolysiloxane | Low to Mid-polarity | DB-5, HP-5, Rtx-5 | 30 m x 0.25 mm ID, 0.25 µm film |

Due to the relatively high boiling point of this compound, a temperature-programmed GC analysis is necessary. This involves gradually increasing the column temperature during the analysis to ensure that compounds with a wide range of boiling points can be eluted and separated effectively.

A typical temperature program would start at a relatively low initial temperature to allow for the separation of more volatile components, followed by a ramp to a higher final temperature to elute the less volatile compounds like this compound. The ramp rate is a critical parameter that needs to be optimized to achieve the best balance between resolution and analysis time.

The choice of carrier gas and its flow rate also significantly impacts the separation efficiency. Helium is a commonly used carrier gas, providing good efficiency over a range of flow rates. Optimizing the linear velocity of the carrier gas to the van Deemter optimum ensures the highest column efficiency and, consequently, the best possible resolution.

Table 2: Example GC Temperature Program for this compound

| Parameter | Value |

|---|---|

| Initial Temperature | 60 °C (hold for 2 min) |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C (hold for 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

For exceptionally complex mixtures where co-elution may occur even with optimized one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, providing much greater peak capacity and the ability to resolve compounds that would otherwise overlap. This technique would be particularly useful for distinguishing this compound from structurally similar isomers or other long-chain compounds in a complex matrix.

Gas Chromatography (GC) Method Development and Optimization

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry, when coupled with gas chromatography (GC-MS), is a powerful tool for both the identification and quantification of this compound.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M+) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, which can be used for identification by comparison with spectral libraries. For this compound, characteristic fragments would be expected from the cleavage of the C-O bonds of the acetal (B89532) group and fragmentation of the alkyl chain. The loss of a methoxy (B1213986) group (-OCH3) would result in a prominent ion at [M-31]+. Further fragmentation of the decane (B31447) chain would also be observed.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule [M+H]+. This is useful for confirming the molecular weight of the compound. In CI, a reagent gas such as methane (B114726) is ionized, and these ions then react with the analyte molecules to produce ions. The choice of reagent gas can influence the degree of fragmentation.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Ionization Mode | Predicted Fragment Ion | Description |

|---|---|---|

| EI | [M-31]+ | Loss of a methoxy group |

| EI | m/z 75 | [CH(OCH3)2]+ fragment |

| EI | Various alkyl fragments | Fragmentation of the C10 chain |

| CI | [M+H]+ | Protonated molecule |

High-Resolution Mass Spectrometry and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike nominal mass spectrometry, HRMS provides the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, significantly enhancing the confidence in its identification.

For this compound, with a chemical formula of C₁₃H₂₈O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for comparison with the experimentally determined mass from HRMS analysis. A close correlation between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong evidence for the presence of the compound.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₂₈O₂ |

| Theoretical Monoisotopic Mass | 216.20893 u |

| Expected [M+H]⁺ Ion | 217.21621 u |

| Typical Mass Accuracy | < 5 ppm |

The high resolving power of HRMS instruments also allows for the separation of this compound from other co-eluting compounds that may have the same nominal mass but different elemental compositions, a common challenge in the analysis of complex volatile mixtures.

Fragmentation Pathway Analysis for Structural Confirmation

In addition to accurate mass determination of the molecular ion, the fragmentation pattern of this compound upon ionization in the mass spectrometer provides a detailed structural fingerprint. Electron ionization (EI) is a common technique that induces reproducible fragmentation. The fragmentation of long-chain acetals like this compound is characterized by specific cleavage patterns that help to confirm its structure.

A key fragmentation pathway for dimethyl acetals is the alpha-cleavage, leading to the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion. Another characteristic fragmentation is the loss of methanol (B129727) (CH₃OH). The long alkyl chain can also undergo fragmentation, typically resulting in a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups).

Based on the structure of this compound, the following characteristic fragments would be expected in its mass spectrum. The most prominent peak for many long-chain dimethyl acetals is often the [M-OCH₃]⁺ ion. For a structurally similar compound, 1,1-dimethoxydodecane, the base peak is observed at m/z 75, which corresponds to the [CH(OCH₃)₂]⁺ fragment. nih.gov

Table 2: Predicted Key Mass Spectral Fragments of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 216 | [C₁₃H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 185 | [M - OCH₃]⁺ | Alpha-cleavage, loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the C-C bond adjacent to the acetal |

| Various | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the alkyl chain |

The analysis of these fragmentation pathways, in conjunction with the accurate mass of the fragments obtained from HRMS, provides unambiguous confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise structure of this compound can be elucidated.

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key to assigning them to specific protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH(OCH₃)₂ | ~4.3-4.5 | Triplet | 1H |

| OCH₃ | ~3.3 | Singlet | 6H |

| CH₂ adjacent to acetal | ~1.5-1.6 | Multiplet | 2H |

| CH₂ (alkyl chain) | ~1.2-1.4 | Multiplet | 12H |

| CH at position 9 | ~1.1-1.2 | Multiplet | 1H |

| CH₃ at position 9 | ~0.8-0.9 | Doublet | 6H |

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH(OCH₃)₂ | ~103-105 |

| OCH₃ | ~52-54 |

| CH₂ adjacent to acetal | ~32-34 |

| CH₂ (alkyl chain) | ~22-30 |

| CH at position 9 | ~38-40 |

| CH₃ at position 9 | ~22-24 |

| Terminal CH₃ | ~14 |

To further confirm the structure and connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, a cross-peak would be expected between the proton of the CH(OCH₃)₂ group and the protons of the adjacent CH₂ group. Similarly, correlations would be observed along the entire alkyl chain, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons. This is crucial for definitively assigning the ¹H and ¹³C signals. For example, the proton signal at ~4.3-4.5 ppm would show a correlation to the carbon signal at ~103-105 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the methoxy groups (OCH₃) would show a correlation to the carbon of the CH(OCH₃)₂ group.

Together, these 1D and 2D NMR experiments provide a comprehensive and unambiguous structural characterization of this compound.

Sample Preparation and Pre-analytical Considerations for Volatile Compounds

The volatile nature of this compound necessitates careful sample preparation to ensure its efficient extraction from the sample matrix and to minimize loss prior to analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., liquid, solid, or gas).

Solid-Phase Microextraction (SPME):

SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile organic compounds. nih.govworktribe.comhilarispublisher.commdpi.comresearchgate.net It utilizes a fused silica (B1680970) fiber coated with a stationary phase. For a compound like this compound, a non-polar or medium-polarity fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), would be suitable. The extraction can be performed in two modes:

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above the sample. This is ideal for complex matrices as it prevents non-volatile components from contaminating the fiber.

Direct Immersion SPME (DI-SPME): The fiber is directly immersed in a liquid sample.

After extraction, the analytes are thermally desorbed from the fiber in the hot injection port of a gas chromatograph for analysis.

Liquid-Liquid Extraction (LLE):

LLE is a classic extraction method that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. eajournals.orgresearchgate.netufba.brelsevierpure.com For extracting this compound from an aqueous matrix, a non-polar organic solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) would be effective. eajournals.orgresearchgate.net The process involves vigorously mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the analyte. Multiple extractions are often performed to maximize recovery. The collected organic extract is then typically concentrated before analysis. While effective, LLE is more time-consuming and uses larger volumes of organic solvents compared to SPME. ufba.br

Matrix Effects and Sample Integrity in Analytical Performance

The accuracy and reliability of any analytical method are profoundly influenced by the sample matrix, which encompasses all the components of a sample other than the analyte of interest. Furthermore, the stability of the analyte from the point of collection to the moment of analysis is crucial for obtaining meaningful data. For a compound like this compound, understanding and mitigating these factors are essential for robust analytical performance.

Matrix Effects

Matrix effects can be broadly defined as the alteration of an analytical signal by the co-eluting or co-existing components of the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The chemical nature of this compound, a long-chain acetal, makes it susceptible to interferences from various matrix components, particularly in complex biological or environmental samples.

Common sources of matrix effects include, but are not limited to, phospholipids (B1166683) from biological membranes, fatty acids, and other structurally similar organic molecules. These compounds can interfere with the ionization process in mass spectrometry-based detection methods, a common technique for the analysis of such organic molecules. For instance, in a liquid chromatography-mass spectrometry (LC-MS) analysis, co-eluting lipids can suppress the ionization of this compound, leading to an underestimation of its concentration.

To address these challenges, various strategies can be employed. The development of a robust sample preparation protocol is the first line of defense. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively remove interfering matrix components while efficiently recovering this compound. The choice of sorbent in SPE or the solvent system in LLE is critical and must be tailored to the specific properties of the analyte and the matrix.

The use of matrix-matched calibration standards is another effective approach to compensate for matrix effects. By preparing calibration standards in a blank matrix that is representative of the actual samples, the analytical response of the analyte in the presence of the matrix can be accurately modeled.

The following table illustrates hypothetical data on the impact of different sample matrices on the recovery of this compound, highlighting the importance of matrix-specific method validation.

| Sample Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Predominant Interferences |

| Human Plasma | 78.2 | 12.5 | Phospholipids, Cholesterol |

| Soil Extract (loam) | 85.1 | 9.8 | Humic Acids, Fulvic Acids |

| Wastewater Effluent | 65.7 | 15.2 | Surfactants, Dissolved Organic Carbon |

| Food Homogenate (high fat) | 72.5 | 14.1 | Triglycerides, Fatty Acids |

This table is illustrative and based on general principles of analytical chemistry for similar compounds.

Sample Integrity

The stability of this compound throughout the analytical workflow is a critical factor that can significantly impact the final results. Degradation of the analyte can occur at various stages, including sample collection, storage, and processing. As an acetal, this compound may be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 9-methyldecanal (B128117) and methanol.

Factors that can influence the stability of this compound include temperature, pH, light exposure, and the presence of enzymatic activity in biological samples. Therefore, establishing appropriate protocols for sample handling and storage is imperative. This may involve immediate freezing of samples after collection, storage at ultra-low temperatures (-80°C), and the use of preservatives or pH adjustments to inhibit degradation pathways.

A systematic stability study is often required during method development and validation. This involves assessing the stability of the analyte in the sample matrix under different conditions that mimic the entire analytical process, including short-term stability at room temperature, long-term stability under frozen conditions, and the effect of freeze-thaw cycles.

The following table presents a hypothetical stability profile for this compound in human plasma under various storage conditions.

| Storage Condition | Duration | Analyte Concentration Change (%) |

| Room Temperature (25°C) | 4 hours | -8.5 |

| Refrigerated (4°C) | 24 hours | -3.2 |

| Frozen (-20°C) | 30 days | -1.5 |

| Frozen (-80°C) | 90 days | < -1.0 |

| Freeze-Thaw Cycles (3 cycles) | N/A | -6.7 |

This table is illustrative and based on general principles of analytical chemistry for similar compounds.

Environmental Fate and Degradation Mechanisms of 1,1 Dimethoxy 9 Methyldecane

Atmospheric Chemistry and Oxidative Degradation Pathways

Once released into the atmosphere, 1,1-Dimethoxy-9-methyldecane is subject to various chemical transformations, primarily driven by photochemistry and reactions with atmospheric oxidants.

Photochemical Reactions and Atmospheric Lifetimes

The primary degradation pathway for most volatile organic compounds (VOCs) in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals. utoronto.ca For compounds like this compound, which contains no chromophores that absorb sunlight directly, direct photolysis is not expected to be a significant removal process. mdpi.com The atmospheric lifetime (τ) of the compound is therefore determined by its reaction rate with atmospheric oxidants, principally the OH radical.

The atmospheric lifetime of a chemical is a measure of the time it resides in the atmosphere before being removed. lu.se For many organic compounds, this lifetime is primarily dictated by reaction with OH radicals. noaa.gov The lifetime with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kOH[OH])

where kOH is the reaction rate coefficient and [OH] is the average atmospheric concentration of hydroxyl radicals.

Based on data for structurally similar oxymethylene ethers (OMEs), such as OME3 and OME4, the atmospheric lifetime of this compound is estimated to be short. copernicus.orgcopernicus.org Studies on these analogous compounds suggest a tropospheric lifetime of approximately one day, indicating that this compound is not likely to persist for long periods in the atmosphere or undergo long-range transport. copernicus.orgcopernicus.orgnasa.govipcc.ch

Reaction Rate Coefficients with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)

The reactivity of an organic compound in the atmosphere is quantified by its reaction rate coefficient with key oxidants like hydroxyl radicals (OH) and ozone (O₃).

Hydroxyl Radicals (OH): The reaction of OH radicals with aliphatic ethers and alkanes typically proceeds via hydrogen atom abstraction from a C-H bond. rsc.org The presence of an ether oxygen atom activates the adjacent C-H bonds, making them more susceptible to abstraction. rsc.org For this compound, the C-H bond on the acetal (B89532) carbon (C1) and the C-H bonds on the methoxy (B1213986) groups are expected to be particularly reactive. Experimental studies on analogous linear oxymethylene ethers (OME3 and OME4) have determined their rate coefficients for reaction with OH radicals to be approximately 1.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and 1.1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, at room temperature. copernicus.orgcopernicus.org Structure-Activity Relationship (SAR) models, which estimate rate constants based on molecular structure, can also be used for ethers. utoronto.ca Based on these analogous compounds, the rate coefficient for this compound with OH radicals is estimated to be of a similar magnitude.

Ozone (O₃): The reaction of ozone with saturated alkanes and ethers is generally very slow and not considered a significant atmospheric loss process compared to the reaction with OH radicals. acs.org While ozone readily reacts with unsaturated compounds (alkenes), its reaction with saturated acetals in the gas phase is much less efficient. Studies on the ozonolysis of acetals have often been conducted in the liquid phase, showing that the reaction can occur, leading to the formation of esters. cdnsciencepub.comnih.govresearchgate.net However, the gas-phase reaction rate is expected to be too slow to compete with OH radical oxidation.

| Parameter | Estimated Value for this compound | Basis for Estimation |

| k_OH (Rate Coefficient with OH) | ~1.1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Based on experimental data for analogous linear oxymethylene ethers (OME3, OME4). copernicus.orgcopernicus.org |

| Atmospheric Lifetime (vs. OH) | ~1 day | Calculated using the estimated k_OH and a typical global average OH concentration. copernicus.orgcopernicus.org |

| k_O₃ (Rate Coefficient with Ozone) | Negligible | Reactions of ozone with saturated ethers and alkanes are extremely slow in the gas phase. acs.org |

Biotic and Abiotic Transformations in Environmental Compartments

In soil and aquatic systems, this compound is subject to degradation by microorganisms and abiotic chemical reactions like hydrolysis.

Microbial Degradation Pathways in Aqueous and Soil Systems

The biodegradation of long-chain aliphatic hydrocarbons by microorganisms is a well-documented process. mdpi.commdpi.com Bacteria and fungi can utilize alkanes as a source of carbon and energy. whiterose.ac.uk The primary mechanism for aerobic biodegradation of long-chain alkanes involves oxidation of the terminal methyl group by monooxygenase enzymes to form a primary alcohol. mdpi.com This alcohol is then further oxidized to an aldehyde and then a fatty acid. researchgate.net The resulting fatty acid can enter the β-oxidation pathway, where it is progressively shortened to produce acetyl-CoA. researchgate.net

For this compound, a similar pathway is proposed for the C10 alkyl chain. The branched methyl group at the C9 position may slightly alter the degradation rate but is not expected to prevent it. The acetal functional group represents a point of different metabolic attack. Ether bonds can be cleaved by microorganisms through the action of etherase enzymes. researchgate.net It is plausible that microbes would first hydrolyze the acetal to yield 9-methyldecanal (B128117) and two molecules of methanol (B129727). The aldehyde would be oxidized to 9-methyldecanoic acid, and both the fatty acid and methanol would be readily metabolized by common soil and aquatic microorganisms.

Proposed Microbial Degradation Products of this compound

| Initial Compound | Proposed Intermediate Products | Eventual Fate |

| This compound | 9-Methyldecanal, Methanol, 9-Methyldecanoic Acid | Incorporation into microbial biomass and conversion to CO₂ and H₂O via central metabolic pathways (e.g., β-oxidation, TCA cycle). mdpi.comresearchgate.net |

Hydrolysis and Other Abiotic Degradation Processes

Hydrolysis is a key abiotic degradation process for acetals. Acetals are known to be stable under neutral and basic conditions but readily undergo hydrolysis in acidic environments. rsc.orgrsc.orgrsc.org The hydrolysis reaction is acid-catalyzed and proceeds through the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized carboxonium ion. whiterose.ac.uk This step is generally rate-determining. whiterose.ac.uk Nucleophilic attack by water on this intermediate forms a hemiacetal, which then rapidly breaks down to an aldehyde and another alcohol molecule.

For this compound, acid-catalyzed hydrolysis would yield 9-methyldecanal and methanol.

C₁₃H₂₈O₂ (this compound) + H₂O --(H⁺)--> C₁₁H₂₂O (9-Methyldecanal) + 2 CH₃OH (Methanol)

The rate of this process in the environment would be highly dependent on pH. researchgate.net In acidic soils or waters (pH < 5.5), hydrolysis could be a significant degradation pathway. acs.org However, the high hydrophobicity of the long alkyl chain may slow the hydrolysis rate compared to shorter-chain acetals by reducing the molecule's bioavailability in the aqueous phase where the reaction occurs. rsc.org

Environmental Monitoring and Distribution Studies of Analogous Compounds

Direct environmental monitoring data for this compound are not available in the reviewed literature. However, studies on analogous compounds can provide insights into its likely distribution. Long-chain aliphatic compounds with low water solubility and moderate to high octanol-water partition coefficients (Kow) are expected to partition from water into sediment and soil organic matter.

Monitoring studies have been conducted for other ethers used in large quantities, such as the fuel oxygenate ethyl tert-butyl ether (ETBE), which has been detected in groundwater due to its use and mobility. whiterose.ac.uk While structurally different, these studies demonstrate the analytical methods and potential for environmental detection of ether-containing compounds. Similarly, long-chain alcohols, which can be precursors or degradation products of compounds like this compound, are ubiquitously detected in wastewater effluents. rsc.org This suggests that compounds with long alkyl chains, regardless of the specific functional group, will likely associate with particulate matter and biosolids in wastewater treatment processes.

Given its structure, this compound is expected to have a low potential for bioaccumulation. The introduction of oxygen atoms into a hydrocarbon chain generally decreases its bioaccumulation potential compared to the parent alkane by increasing its polarity and susceptibility to metabolic transformation. allenpress.com

Theoretical and Computational Investigations of 1,1 Dimethoxy 9 Methyldecane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, bonding, and energy. uwo.ca

A primary output of quantum chemical calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. For 1,1-Dimethoxy-9-methyldecane, this analysis would reveal the distribution of electron density and identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. mdpi.com

Analysis of the MOs would likely show the highest electron density localized around the oxygen atoms of the dimethoxy group due to their high electronegativity. The long alkyl chain would primarily consist of sigma (σ) bonds, with the C-O and C-C bonds being the most significant. Natural Bond Orbital (NBO) analysis could be employed to quantify the hybridization of atomic orbitals and the nature of the bonding (e.g., ionic vs. covalent character).

Table 1: Hypothetical Molecular Orbital Energies for this compound (calculated at the B3LYP/6-31G level of theory)*

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| LUMO | 0.052 | 1.41 |

| HOMO | -0.258 | -7.02 |

| HOMO-1 | -0.291 | -7.92 |

| HOMO-2 | -0.315 | -8.57 |

| HOMO-LUMO Gap | 0.310 | 8.43 |

This table presents hypothetical data for illustrative purposes.

Due to the presence of multiple single bonds, this compound can exist in numerous conformations (rotamers). wikipedia.org Computational methods are essential for exploring the potential energy surface (PES) to identify stable conformers and the energy barriers between them. The long, flexible decane (B31447) chain, combined with the rotations around the C-O bonds of the acetal (B89532) group, results in a complex conformational landscape.

Table 2: Hypothetical Relative Energies of Selected Conformations of this compound

| Conformation | Dihedral Angle (C8-C9-C10-C11) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.95 |

| Gauche (-) | -60° | 0.95 |

| Eclipsed | 0° | 5.20 (Transition State) |

This table presents hypothetical data for illustrative purposes.

Reaction Dynamics and Transition State Modeling

Computational chemistry allows for the detailed investigation of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally. nih.govarxiv.org

A common reaction involving acetals is hydrolysis, which would break down this compound into 9-methyldecanal (B128117) and two molecules of methanol (B129727), typically under acidic conditions. arxiv.org Computational modeling can elucidate the step-by-step mechanism of this reaction. This involves locating the transition state (TS) structures for each elementary step. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. tunonlab.com

For the acid-catalyzed hydrolysis of this compound, the theoretical pathway would likely involve:

Protonation of one of the methoxy (B1213986) oxygen atoms.

Loss of a methanol molecule to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to yield the final aldehyde product and a second molecule of methanol.

Calculations would provide the geometries and energies of all reactants, intermediates, transition states, and products.

By comparing the activation energies (the energy difference between the reactants and the transition state) for different potential reaction pathways, chemists can predict the most likely reaction outcome and any selectivity (chemo-, regio-, or stereoselectivity). nih.govarxiv.org For a molecule like this compound, other reactions besides hydrolysis could be modeled, such as oxidation at various positions along the alkyl chain. The calculated activation barriers would indicate which reaction is kinetically favored.

Table 3: Hypothetical Calculated Activation Energies for Competing Reactions

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) |

| Acid-Catalyzed Hydrolysis | TS_hydrolysis | 15.2 |

| C-H Oxidation at C5 | TS_ox_C5 | 28.7 |

| C-H Oxidation at C9 | TS_ox_C9 | 27.5 |

This table presents hypothetical data for illustrative purposes, suggesting hydrolysis is the most favorable pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of a large ensemble of molecules, such as in a liquid or solution. wustl.eduarxiv.org MD simulations use classical mechanics and a force field to model the interactions between atoms over time. nih.govjussieu.fr

For this compound, MD simulations could be used to predict bulk properties like density, viscosity, and diffusion coefficients. Furthermore, these simulations can provide a detailed picture of intermolecular interactions. In a pure liquid state, the dominant interactions would be van der Waals forces along the long, nonpolar alkyl chains. The dimethoxy group would introduce some polarity, allowing for weak dipole-dipole interactions.

If the compound were in a mixture, for example with water, MD simulations could model the solvation process. The polar water molecules would be expected to preferentially interact with the acetal headgroup, while the hydrophobic alkyl tail would likely self-associate to minimize contact with water, a phenomenon known as the hydrophobic effect. This behavior is critical for understanding the compound's solubility and how it might behave at interfaces.

Applications in Advanced Materials and Industrial Organic Synthesis Excluding Medical/clinical

Role as a Key Intermediate in Complex Molecule Synthesis

Acetals are widely recognized as protecting groups for aldehydes and ketones in multi-step organic syntheses. nih.govymerdigital.com The acetal (B89532) functional group is stable under neutral or basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the carbonyl group it protects. nih.gov The protection is reversible, as the aldehyde or ketone can be readily regenerated under acidic conditions. nih.govacs.org

Theoretically, 1,1-Dimethoxy-9-methyldecane could be synthesized from 9-methyldecanal (B128117) and methanol (B129727). This reaction would protect the aldehyde functionality, enabling chemists to perform reactions on the branched alkyl chain. Once the desired transformations are complete, the aldehyde can be deprotected. This strategy is crucial in the synthesis of complex natural products and other intricate organic molecules where selective reactivity is paramount. acs.org

Table 1: General Reactions of Acetals as Intermediates

| Reaction Type | Reagents and Conditions | Product Type | General Utility |

|---|---|---|---|

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄) | Aldehyde/Ketone | Regeneration of the carbonyl group for further reactions. nih.gov |

| Substitution | Nucleophiles (e.g., halides, amines) | Substituted derivatives | Introduction of new functional groups at the acetal carbon (less common for simple dialkoxy acetals). |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Aldehydes or carboxylic acids | Transformation of the protected carbonyl group. |

This table presents generalized reactions for the acetal functional group, as specific data for this compound is not available.

Development of Novel Reagents and Catalysts Utilizing this compound

The development of novel reagents and catalysts is a cornerstone of chemical innovation. While there is no specific information on the use of this compound for this purpose, the chemistry of acetals offers some hypothetical possibilities. For instance, the long, branched alkyl chain of this compound could be functionalized to create a molecule with both a reactive headgroup (derived from the acetal) and a lipophilic tail. Such a structure could be a precursor for a phase-transfer catalyst or a surfactant used in emulsion polymerization.

Furthermore, ketene (B1206846) acetals, which can be synthesized from certain acetal precursors, are highly reactive intermediates used in [2+2] cycloaddition reactions to form oxetanes. ru.nl These oxetanes are valuable building blocks for the synthesis of lactones and other complex cyclic systems. ru.nl While the direct conversion of this compound to a ketene acetal is not a standard transformation, related chemistries highlight the potential for acetal-derived structures in synthetic methodology.

Recent advancements have also focused on developing more efficient and environmentally friendly catalysts for acetalization reactions, including solid acid catalysts, ionic liquids, and photocatalysts. nih.govymerdigital.com These catalysts could, in principle, be used for the synthesis of this compound or other long-chain acetals.

Innovative Industrial Chemical Processes and Engineering Considerations for Acetal Compounds

The industrial production of acetals is a well-established process, typically involving the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. nih.govgoogle.com For a compound like this compound, this would involve reacting 9-methyldecanal with methanol.

One innovative approach to industrial acetal production is the use of a simulated moving bed (SMB) reactor. google.com This technology combines reaction and separation into a single unit, allowing for the continuous removal of water, which drives the equilibrium towards the formation of the acetal product. google.com This process can lead to higher conversions and purities compared to traditional batch reactors. google.com

Table 2: Engineering and Processing Considerations for Acetal Compounds

| Parameter | Consideration | Relevance to Industrial Processes |

|---|---|---|

| Catalyst Selection | Acid catalysts (homogeneous or heterogeneous) are typically used. nih.gov Green catalysts like solid acids or ionic liquids are being explored to minimize corrosion and waste. ymerdigital.com | Catalyst choice impacts reaction rate, selectivity, and the ease of separation and purification. |

| Reaction Conditions | The reaction is often carried out under reflux with removal of water (e.g., using a Dean-Stark apparatus). nih.gov | Optimizing temperature and pressure is crucial for maximizing yield and minimizing side reactions. |

| Material Properties | Acetals generally have good chemical resistance to solvents, fuels, and oils, but limited resistance to strong acids and bases. hpmanufacturing.comfindtop.com They also exhibit low friction and good dimensional stability. hpmanufacturing.comepol.net.au | These properties are important for selecting materials of construction for reactors and storage tanks, as well as for the end-use applications of the acetal products. |

| Thermal Properties | Acetals have relatively high melting points and poor heat dissipation, which can be a factor in processing. hpmanufacturing.com | Heat management is important during both synthesis and any subsequent processing steps like extrusion or molding if the acetal is used in a polymer. |

| Purification | Distillation is a common method for purifying liquid acetals. | The boiling point and thermal stability of the acetal will dictate the required distillation conditions. |

| UV Stability | Acetals can be susceptible to degradation upon prolonged exposure to UV radiation. hpmanufacturing.com | For applications in materials exposed to sunlight, UV stabilizers may need to be incorporated. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1-Dimethoxy-9-methyldecane, and how can reaction efficiency be optimized?

- Methodological Answer : For structurally similar acetals (e.g., 1,1-Dimethoxyhexane), acid-catalyzed condensation of alcohols with ketones or aldehydes is commonly employed . Optimization involves controlling stoichiometry, temperature, and catalyst loading (e.g., p-toluenesulfonic acid). Reaction progress can be monitored via GC-MS or FT-IR to track acetal formation and byproduct elimination .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm methoxy (-OCH₃) and methyl branching (e.g., δ 1.2–1.4 ppm for methyl groups in similar alkanes) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 246 for C₁₃H₂₆O₂) and fragmentation patterns .

- Chromatography : HPLC or GC with flame ionization detection to assess purity (>95% threshold for research-grade material) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases, as acetals degrade under such conditions . Stability testing via accelerated aging studies (40°C/75% RH for 6 months) can predict shelf life .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for bulk handling due to potential volatile organic compound (VOC) emissions .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Conduct controlled kinetic studies across pH ranges (1–14) to map hydrolysis rates. Compare experimental data with computational models (e.g., DFT calculations for transition-state energetics) . Reconcile discrepancies by validating methods (e.g., NMR vs. titrimetry for quantifying degradation) .

Q. What strategies are effective in identifying hazardous decomposition products of this compound during thermal stress?

- Methodological Answer : Use pyrolysis-GC/MS to simulate thermal decomposition (e.g., 200–400°C). Monitor for toxicants like formaldehyde (m/z 30) or methyl radicals. Cross-reference with toxicity databases (e.g., EPA DSSTox) to assess risks .

Q. How can computational modeling predict the solvent interactions and solubility parameters of this compound?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) via molecular dynamics simulations. Validate predictions with experimental solubility tests in polar/nonpolar solvents (e.g., logP measurements) . Tools like COSMO-RS can model solvent-solute interactions .

Q. What experimental designs are recommended to address gaps in toxicological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.